3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Description

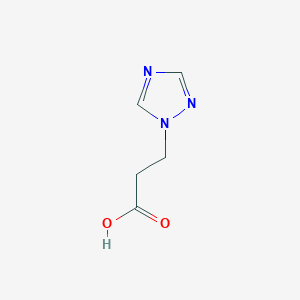

3-(1H-1,2,4-Triazol-1-yl)propanoic acid (CAS: 76686-84-5) is a heterocyclic compound featuring a 1,2,4-triazole ring linked via a methylene group to a carboxylic acid moiety. Its molecular formula is C₅H₇N₃O₂, with a molecular weight of 141.13 g/mol .

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJGYTNIFKJHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340591 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76686-84-5 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Synthesis

The traditional synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:

Starting Materials : The synthesis often begins with readily available starting materials such as propanoic acid derivatives and triazole precursors.

Reagents : Common reagents include hydrazine derivatives or amidrazones, which undergo cyclization to form the triazole ring.

Reaction Conditions : The reactions are usually conducted under reflux conditions in solvents like ethanol or water, which help facilitate the cyclization process.

This method has been documented to yield moderate amounts of the desired product, typically requiring purification steps like recrystallization to isolate the final compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction yields. The process can be summarized as follows:

Methodology : This approach utilizes microwave irradiation to promote the reaction between triazole precursors and propanoic acid derivatives.

Advantages : The use of microwaves reduces reaction times significantly and often leads to higher yields compared to traditional heating methods. For example, in one study, yields improved from approximately 58% using conventional heating to over 85% when microwave irradiation was employed.

Conditions : The typical conditions involve a non-aqueous solvent system, which can further enhance yield and purity.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Conditions | Advantages |

|---|---|---|---|---|

| Traditional Synthesis | Moderate | Several hours | Reflux in ethanol/water | Established method with known protocols |

| Microwave-Assisted Synthesis | High | Minutes | Non-aqueous solvents | Increased yield and reduced reaction time |

Recent Advances in Synthesis

Recent literature highlights innovative approaches that enhance the efficiency of synthesizing this compound:

One-Pot Reactions : Researchers have developed one-pot synthesis methods that combine multiple steps into a single reaction vessel. This reduces the need for intermediate purification and increases overall efficiency.

Use of Catalysts : The incorporation of specific catalysts has been shown to improve selectivity and yield during the synthesis process. For instance, using acidic catalysts can facilitate cyclization reactions under milder conditions.

Chemical Reactions Analysis

3-(1H-1,2,4-Triazol-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazoles, including 3-(1H-1,2,4-triazol-1-yl)propanoic acid, exhibit significant anticancer properties. For instance:

- Case Study : A series of synthesized compounds based on triazole derivatives demonstrated cytotoxic activity against the HeLa cell line with IC50 values lower than 12 μM.

- Data Table : Anticancer activity of triazole derivatives.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 7d | <12 | HeLa |

| 7e | <12 | HeLa |

| 10a | <12 | HeLa |

Antimicrobial Activity

The compound shows promising antimicrobial activity against various bacterial strains:

- Case Study : Triazole derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, showing significant antimicrobial effects .

Anti-inflammatory Effects

Studies have indicated that triazole derivatives can modulate inflammatory responses:

- Research Findings : Compounds derived from this compound were tested in peripheral blood mononuclear cells (PBMC), showing a reduction in TNF-α levels by up to 60% .

Propellant Components

In materials science, substituted triazoles have been evaluated as potential components in solid composite propellants:

- Research Findings : Compounds synthesized from triazoles exhibited thermal stability with decomposition onset temperatures ranging from 147 to 228 °C.

Structural Modifications and Derivatives

The unique structure of this compound allows for various modifications to enhance biological activity:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(1H-1,2,4-triazol-1-yl)propanoic acid differ in substituents attached to the triazole ring, the propanoic acid backbone, or additional functional groups. Below is a detailed comparison:

2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

- Molecular Formula : C₁₁H₉Cl₂N₃O₂

- Molecular Weight: 286.112 g/mol (monoisotopic mass: 285.007182)

- Key Features: Incorporates a 2,4-dichlorophenyl group at the α-position of the propanoic acid chain.

- Applications : Likely used in pharmaceuticals, as triazole-dichlorophenyl hybrids are common in antifungal agents (e.g., fluconazole analogs) .

2-Hydroxy-3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

- Molecular Formula : C₅H₇N₃O₃

- Molecular Weight : 157.13 g/mol

- Key Features : A hydroxyl group at the β-position increases polarity and hydrogen-bonding capacity, improving aqueous solubility .

- Synthesis : Likely derived from lactic acid derivatives via nucleophilic substitution with triazole .

- Applications : Used as an intermediate in synthesizing bioactive molecules, such as metal-chelating agents or prodrugs .

2-Amino-3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

- Molecular Formula : C₅H₈N₄O₂

- Molecular Weight : 156.14 g/mol

- Key Features: An amino group replaces the α-hydrogen, forming a non-proteinogenic amino acid analog. This modification enables integration into peptide chains for drug design .

- Applications : Certified reference material (TraceCERT®) for analytical standards in pharmaceutical research .

3-(1,2,4-Triazol-1-yl)-L-Alanine

- Molecular Formula : C₅H₈N₄O₂ (L-enantiomer)

- Molecular Weight : 156.14 g/mol

- Key Features: Stereospecific L-configuration mimics natural amino acids, enhancing compatibility with biological systems .

- Applications : Investigated for antimicrobial activity and enzyme inhibition due to its chiral center .

Methyl 3-(1H-1,2,4-Triazol-1-yl)propanoate

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.15 g/mol

- Key Features : Esterification of the carboxylic acid group reduces polarity, improving membrane permeability .

- Applications : Intermediate in prodrug synthesis or agrochemicals .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl in 2-(2,4-dichlorophenyl)- analog): Enhance antifungal potency by increasing triazole ring stability and target binding .

- Hydroxyl/Amino Groups: Improve solubility and enable hydrogen bonding, critical for pharmacokinetics .

Research Findings and Trends

- Antifungal Activity : Dichlorophenyl and triazole hybrids show promise against Candida spp. due to synergistic effects .

- Chiral Specificity : L-Alanine derivatives exhibit higher bioactivity than racemic mixtures, emphasizing the role of stereochemistry .

- Industrial Use : Methyl esters and benzoic acid analogs (e.g., 3-(1H-1,2,4-triazol-1-yl)benzoic acid, m.p. 262–268°C) are prioritized for scalable synthesis .

Biological Activity

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of triazole derivatives with appropriate carboxylic acids or their derivatives. The structure of this compound has been confirmed using various spectroscopic techniques, including NMR and NMR spectroscopy, which provide insights into its molecular conformation and functional groups present.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it possesses significant antibacterial activity. The minimum inhibitory concentrations (MICs) for various strains were determined, showing promising results comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of this compound by examining its influence on cytokine release in peripheral blood mononuclear cells (PBMCs). The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. Notably:

- At a concentration of 50 µg/mL, TNF-α production was reduced by approximately 44–60%.

- Compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory effects.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively. A comparative study with known anticancer agents demonstrated that it has potential as an adjunct therapy in cancer treatment.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The compound's interaction with specific receptors and enzymes has been investigated through various biochemical assays:

- Cytokine Modulation : It downregulates TNF-α and IL-6 release through inhibition of NF-kB signaling pathways.

- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in cancer cells at the G0/G1 phase.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that the addition of this compound to standard treatment regimens resulted in reduced inflammatory markers and improved patient outcomes.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound led to significant tumor size reduction compared to control groups.

Q & A

Q. What are the common synthetic routes for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid?

The compound can be synthesized via cyclization reactions of S-acrylates derived from triazolethiones or through nucleophilic substitution with hydroxylamine hydrochloride under reflux conditions. For example, Heindel and Reid (1980) demonstrated the use of deamination cyclization of S-acrylates to form triazolothiazinones, a method adaptable for synthesizing triazole-substituted propanoic acids . Another approach involves reacting hydroxylamine hydrochloride with intermediates like 3-(4-substituted-phenyl)propanoates in the presence of KOH, followed by reflux and purification .

Q. How is the molecular structure of this compound characterized?

Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and elemental analysis. For instance, the hydroxy-substituted analog, 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, was characterized using ¹H NMR (δ 8.0–8.2 ppm for triazole protons) and IR (broad O-H stretch at ~3000 cm⁻¹) . Similar methodologies apply to the parent compound, with mass spectrometry confirming molecular weight (e.g., 157.13 g/mol for the hydroxy variant) .

Q. What safety precautions are critical when handling triazole-containing propanoic acids?

Key precautions include:

- Avoiding inhalation, ingestion, or skin contact (use PPE: gloves, lab coats, and fume hoods).

- Storing in airtight containers at controlled room temperature to prevent degradation .

- Following protocols like P264+P280 (wash hands after handling) and P301+P310 (seek immediate medical aid if ingested) .

Advanced Research Questions

Q. How can impurities in synthesized this compound be identified and quantified?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for impurity profiling. Pharmacopeial guidelines (e.g., USP Anastrozole RS) highlight monitoring byproducts like 2-{3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}-2-methylpropanoic acid using reverse-phase columns with UV detection at 254 nm . Impurity thresholds should align with ICH guidelines (typically <0.1% for unknown impurities).

Q. What role does this compound play in metal ion-binding studies?

The triazole ring’s nitrogen atoms enable chelation of metal ions (e.g., Zn²⁺, Cu²⁺), making it useful for studying metalloprotein interactions. For example, (1H-1,2,4-Triazol-1-yl)acetic acid (a structural analog) forms stable complexes to probe enzyme activity and membrane permeability . Adjusting pH and ionic strength optimizes binding affinity, as demonstrated in competitive titration assays with EDTA .

Q. How can computational methods guide the design of triazole-propanoic acid derivatives for bioactivity studies?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with targets like histone deacetylases (HDACs), as seen in antiproliferative assays of triazolylpropanoates . QSAR models further correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with bioactivity .

Q. What strategies resolve contradictory data in spectroscopic analyses of triazole-propanoic acid derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., 1H- vs. 2H-1,2,4-triazole forms). To address this:

- Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers.

- Compare experimental data with computational simulations (e.g., Gaussian 16) .

- Cross-validate with X-ray crystallography for unambiguous structural assignment .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.